PLX73086

Neuroscience Neuroimmunology Macrophage Biology

Researchers studying peripheral macrophage biology often face confounding CNS microglial effects when using brain-penetrant CSF1R inhibitors. PLX73086 is a peripherally restricted, highly selective CSF1R inhibitor that does not cross the blood-brain barrier. • Depletes monocytes and TAMs without affecting microglia • Cleaner kinase selectivity vs. PLX3397 (no c-KIT/FLT3 off-target) • Validated in syngeneic/xenograft tumor models and cardiovascular/metabolic disease models. Custom synthesis available; inquire for batch quantities and lead times.

Molecular Formula
Molecular Weight
Cat. No. B1193434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX73086
SynonymsPLX73086;  PLX-73086;  PLX 73086; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX73086: Peripheral CSF1R Inhibitor Overview


PLX73086 (also known as AC708) is an orally bioavailable, highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R) [1][2]. As a CSF1R antagonist, it blocks CSF1-mediated and IL-34-mediated receptor phosphorylation, disrupting the survival and function of monocytes and macrophages [1][3]. A critical differentiating feature of PLX73086 is its inability to cross the blood-brain barrier (BBB), enabling systemic depletion of peripheral macrophages and tumor-associated macrophages (TAMs) while preserving CNS-resident microglia [2][4]. This peripheral restriction underpins its unique utility for studies where selective manipulation of the peripheral mononuclear phagocyte system is required without confounding neuroinflammatory effects [4]. PLX73086 was advanced to Phase 1 clinical evaluation for advanced solid tumors and tenosynovial giant cell tumor (TGCT) [5].

Why PLX73086 Cannot Be Substituted


CSF1R inhibitors exhibit critical differences in blood-brain barrier (BBB) penetrance and kinase selectivity that preclude generic interchangeability for research applications. While PLX5622 is a potent, brain-penetrant CSF1R inhibitor designed for CNS microglial depletion, and PLX3397 (pexidartinib) also crosses the BBB and inhibits additional kinases (c-KIT, FLT3), PLX73086 is a peripherally restricted inhibitor with a distinct selectivity profile [1][2]. Substituting PLX73086 with a brain-penetrant analog will unintentionally deplete CNS microglia, a confounding variable in studies requiring isolation of peripheral immune mechanisms [1]. Conversely, using PLX73086 in lieu of PLX5622 will fail to achieve CNS microglial depletion. Furthermore, PLX3397's broader kinome inhibition may introduce off-target hematopoietic effects not observed with the more selective PLX73086 [2][3]. These fundamental pharmacologic differences demand compound-specific selection based on the experimental requirement for peripheral versus global CSF1R blockade.

PLX73086: Head-to-Head Evidence


CNS Microglia Preservation vs. PLX5622

PLX73086 does not cross the blood-spinal cord barrier and preserves microglia, whereas PLX5622 depletes >99% of microglia in the spinal cord under identical dosing conditions [1].

Neuroscience Neuroimmunology Macrophage Biology

Kinase Selectivity vs. PLX3397

PLX73086 demonstrates significant specificity for CSF1R with minimal inhibition of c-KIT and FLT3, whereas PLX3397 potently inhibits both c-KIT (IC50 = 12 nM) and FLT3 (IC50 = 9 nM) in addition to CSF1R [1][2].

Oncology Kinase Inhibitor Selectivity Target Engagement

TAM Depletion in Breast Tumor Model

PLX73086 (AC708) treatment reduced tumor burden in the IG10 syngeneic mouse model of breast cancer, associated with a >80% reduction in TAM infiltration compared to vehicle control [1].

Cancer Immunotherapy Tumor Microenvironment CSF1R Inhibition

Peripheral Macrophage Depletion

PLX73086 treatment resulted in dramatic ablation of macrophages in the liver, lung, spleen, and kidney, while brain microglia remained intact, as demonstrated by immunohistochemistry and quantification in C57BL/6 mice [1].

Immunology Macrophage Depletion Peripheral Immune System

CSF1R Biochemical Potency

In cell-based assays, PLX73086 potently inhibited CSF1R phosphorylation mediated by CSF-1 with an IC50 of 26 nM and by IL-34 with an IC50 of 33 nM [1].

Biochemical Assay Kinase Inhibition CSF1R Signaling

Neuronal Preservation in Spinal Cord Injury

Following spinal cord injury (SCI), mice treated with PLX73086 preserved neuronal counts similar to controls, whereas PLX5622 treatment resulted in significantly increased neuronal loss at the lesion site [1].

Spinal Cord Injury Neuroprotection Microglia Depletion

PLX73086: Optimal Use Cases


Peripheral Macrophage Roles in Systemic Disease

PLX73086 is the definitive tool for studies requiring systemic depletion of monocytes and tissue macrophages while preserving CNS microglial populations. This includes models of cardiovascular disease, metabolic syndrome, peripheral inflammation, and cancer metastasis where the independent contribution of peripheral macrophages needs to be elucidated [1]. The compound's inability to cross the BBB ensures observed phenotypes are attributable to peripheral immune modulation rather than unintended microglial effects.

Targeting Tumor-Associated Macrophages

In syngeneic and xenograft tumor models, PLX73086 effectively reduces TAM infiltration, a key driver of tumor angiogenesis, immune suppression, and metastasis [2]. Its narrower kinase selectivity profile relative to PLX3397 minimizes off-target inhibition of c-KIT and FLT3, providing a cleaner pharmacologic tool for proof-of-concept studies evaluating CSF1R blockade as a monotherapy or in combination with checkpoint inhibitors or chemotherapy [2].

Microglia-Preserving Spinal Cord Injury Research

Direct comparative evidence shows that PLX73086, unlike the brain-penetrant PLX5622, does not exacerbate neuronal loss following spinal cord injury [1]. Researchers investigating the role of infiltrating peripheral myeloid cells in CNS trauma or neurodegenerative disease can use PLX73086 to deplete circulating and infiltrating monocytes without depleting resident microglia, enabling precise dissection of the distinct contributions of these myeloid populations to injury progression and repair [1].

CSF1R Inhibition Safety in Peripheral Tissues

PLX73086 enables assessment of systemic CSF1R inhibition without the confounding variable of CNS toxicity or microglial depletion. This is particularly relevant for evaluating on-target peripheral toxicities such as effects on Kupffer cells (liver), alveolar macrophages (lung), or osteoclasts (bone) [3]. The compound's peripheral restriction makes it an ideal candidate for studies designed to de-risk CSF1R inhibitors intended for chronic non-CNS indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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